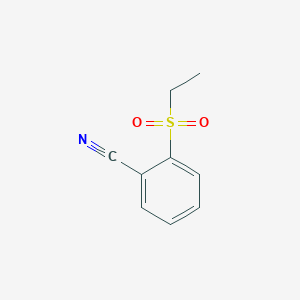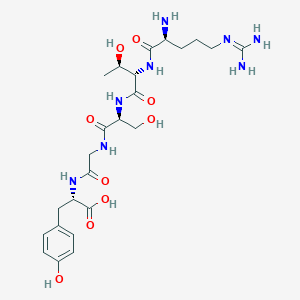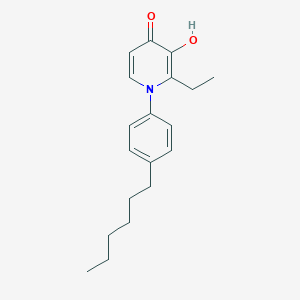
2-Ethyl-1-(4-hexylphenyl)-3-hydroxypyridin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-1-(4-hexylphenyl)-3-hydroxypyridin-4(1H)-one is an organic compound with a complex structure that includes a pyridinone core substituted with ethyl, hexylphenyl, and hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1-(4-hexylphenyl)-3-hydroxypyridin-4(1H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridinone Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-ethyl-3-hydroxy-4-pyridone.
Substitution Reactions:
Hydroxylation: The hydroxyl group can be introduced through selective oxidation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-1-(4-hexylphenyl)-3-hydroxypyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the pyridinone core.
Substitution: The ethyl or hexylphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Catalysts like palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may yield a fully saturated pyridinone derivative.
Applications De Recherche Scientifique
2-Ethyl-1-(4-hexylphenyl)-3-hydroxypyridin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 2-Ethyl-1-(4-hexylphenyl)-3-hydroxypyridin-4(1H)-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the pyridinone core can interact with enzymes or receptors. These interactions can modulate biological pathways, leading to various effects such as inhibition of enzyme activity or alteration of cellular signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethyl-3-hydroxy-4-pyridone: Lacks the hexylphenyl group but has a similar pyridinone core.
4-Hexyl-3-hydroxyphenol: Contains a hexylphenyl group but lacks the pyridinone core.
2-Ethyl-4-pyridone: Similar structure but lacks the hydroxyl group.
Uniqueness
2-Ethyl-1-(4-hexylphenyl)-3-hydroxypyridin-4(1H)-one is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the hexylphenyl group enhances its hydrophobicity, while the hydroxyl group allows for hydrogen bonding, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
914934-17-1 |
|---|---|
Formule moléculaire |
C19H25NO2 |
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
2-ethyl-1-(4-hexylphenyl)-3-hydroxypyridin-4-one |
InChI |
InChI=1S/C19H25NO2/c1-3-5-6-7-8-15-9-11-16(12-10-15)20-14-13-18(21)19(22)17(20)4-2/h9-14,22H,3-8H2,1-2H3 |
Clé InChI |
IDAWXBJSSAYJGE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=CC=C(C=C1)N2C=CC(=O)C(=C2CC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


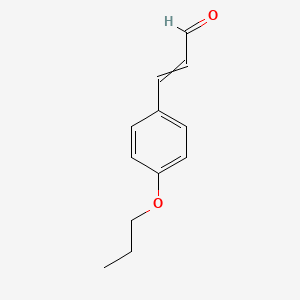
![6-(2-Bromo-1,3-oxazol-5-yl)-3-tert-butyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12618739.png)
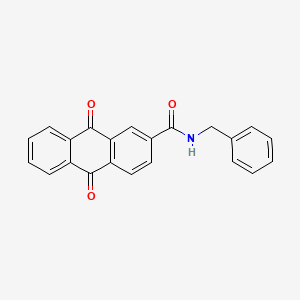
![L-Alanyl-O-{16-[(4-ethylbenzoyl)oxy]hexadecanoyl}-N-methyl-L-serine](/img/structure/B12618745.png)
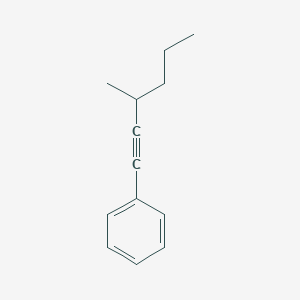
![9-Chloro-4-(cyclohex-1-en-1-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B12618750.png)
![1-[2-(2-Fluorophenyl)-1-phenylethenyl]pyrrolidine](/img/structure/B12618751.png)
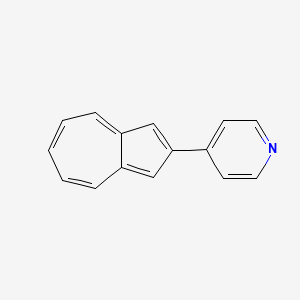

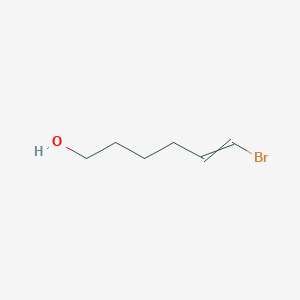
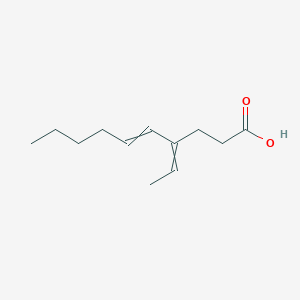
![2-(Chloromethyl)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B12618767.png)
